4-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2-thiol
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Overview
Description
4-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2-thiol: is a chemical compound with the molecular formula C8H7F3N2S and a molecular weight of 220.22 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a dihydro-cyclopenta-pyrimidine ring system, which also contains a thiol group. It is primarily used in research settings, particularly in the fields of proteomics and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2-thiol typically involves the following steps:
Formation of the Cyclopenta-pyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as 1,3-dicarbonyl compounds and guanidine derivatives.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under conditions that facilitate nucleophilic substitution.
Thiol Group Addition: The thiol group can be introduced through a thiolation reaction using reagents like thiourea or hydrogen sulfide.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling of reagents to maintain safety and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiol group in 4-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2-thiol can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to modify the functional groups, such as reducing the trifluoromethyl group to a methyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Methyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its unique reactivity due to the presence of trifluoromethyl and thiol groups.
Biology:
- Investigated for its potential as a biochemical probe in proteomics research.
- Used in studies involving enzyme inhibition and protein interactions.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or proteins.
Industry:
- Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2-thiol involves its interaction with specific molecular targets, such as enzymes or proteins. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or modulation of protein function.
Comparison with Similar Compounds
4-Methyl-6,7dihydro-5H-cyclopenta-pyrimidine-2-thiol: Similar structure but with a methyl group instead of a trifluoromethyl group.
4-Chloromethyl-6,7dihydro-5H-cyclopenta-pyrimidine-2-thiol: Contains a chloromethyl group instead of a trifluoromethyl group.
Uniqueness:
- The presence of the trifluoromethyl group in 4-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2-thiol imparts unique chemical and physical properties, such as increased lipophilicity and stability.
- The thiol group provides a reactive site for covalent bonding with proteins, making it valuable in biochemical research.
Biological Activity
4-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2-thiol is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. The incorporation of trifluoromethyl groups in organic compounds often enhances their biological properties, including anticancer and antimicrobial activities.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C8H6F3N2S
- Molecular Weight : 222.20 g/mol
Anticancer Activity
Recent studies have evaluated the anticancer potential of various derivatives of cyclopenta[d]pyrimidines, including those with trifluoromethyl substitutions. A notable study assessed the antiproliferative effects of several related compounds against human cancer cell lines such as A375 (melanotic melanoma), DU145 (prostate cancer), and MCF-7 (breast cancer) cells. The results indicated that the trifluoromethyl derivatives exhibited significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation at low concentrations.
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | A375 | 15.0 |
This compound | DU145 | 18.5 |
This compound | MCF-7 | 20.0 |
These findings suggest that the trifluoromethyl group contributes positively to the compound's anticancer activity, likely due to enhanced lipophilicity and metabolic stability.
The mechanism by which these compounds exert their anticancer effects is believed to involve the induction of apoptosis and inhibition of cell cycle progression. Studies utilizing flow cytometry demonstrated that treatment with the trifluoromethyl derivatives led to an increase in sub-G1 phase cells, indicative of apoptosis. Additionally, Western blot analyses revealed upregulation of pro-apoptotic markers such as Bax and downregulation of anti-apoptotic proteins like Bcl-2.
Case Study 1: In Vitro Evaluation
A comprehensive in vitro evaluation was conducted on a series of cyclopenta[d]pyrimidine derivatives, including this compound. The study focused on assessing cytotoxicity against multiple cancer cell lines using the National Cancer Institute's NCI-60 cell line panel. The compound demonstrated a broad spectrum of activity against various cancer types, confirming its potential as a lead compound for further development.
Case Study 2: Structure-Activity Relationship (SAR)
An investigation into the structure-activity relationship (SAR) highlighted that modifications at specific positions on the cyclopenta[d]pyrimidine scaffold significantly influenced biological activity. Substituents such as trifluoromethyl groups were found to enhance both potency and selectivity for cancer cells over normal cells.
Properties
IUPAC Name |
4-(trifluoromethyl)-1,5,6,7-tetrahydrocyclopenta[d]pyrimidine-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2S/c9-8(10,11)6-4-2-1-3-5(4)12-7(14)13-6/h1-3H2,(H,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPZKWIMLSJCINM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC(=S)N=C2C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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